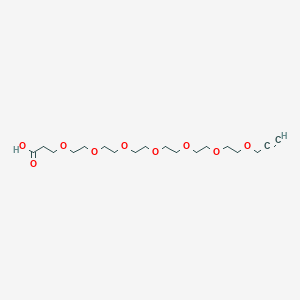

Propargyl-PEG7-acid

概要

説明

Propargyl-PEG7-acid is a heterobifunctional polyethylene glycol derivative containing a propargyl group and a terminal carboxylic acidThe terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form a stable amide bond .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG7-acid typically involves the modification of commercially available polyethylene glycol with a terminal hydroxyl group and a carboxyl groupThis can be achieved through the following steps :

- Dissolve 1.0 g of polyethylene glycol with a molecular weight of 3500 Da and 16.8 mg of potassium hydroxide in 20 mL of dimethylformamide.

- Stir the mixture at 100°C for 1 hour.

- Modify the carboxyl group of the bifunctional polyethylene glycol into a propargyl group.

- Introduce a carboxyl group at the other end by modifying the hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of high-quality reagents to achieve consistent product quality .

化学反応の分析

Types of Reactions: Propargyl-PEG7-acid undergoes various chemical reactions, including:

Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form triazole linkages.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds.

Common Reagents and Conditions:

Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.

Carbodiimides: Used as activators in amide bond formation reactions.

Major Products:

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Formed through reactions with primary amine groups.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C18H32O9

- Molecular Weight : Approximately 392.44 g/mol

- Purity : 95-98%

- Storage Conditions : -20°C

The hydrophilic nature of the polyethylene glycol component increases solubility in aqueous environments, making it suitable for biological applications. The propargyl group enables reactions through copper-catalyzed azide-alkyne cycloaddition (click chemistry), facilitating the formation of stable linkages with biomolecules.

Scientific Research Applications

Propargyl-PEG7-acid has diverse applications across multiple scientific domains:

Antibody-Drug Conjugates (ADCs)

This compound plays a crucial role in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The compound serves as a cleavable linker that connects monoclonal antibodies to drug molecules.

Case Study :

In one study, researchers demonstrated that ADCs utilizing this compound exhibited enhanced therapeutic efficacy by ensuring that the drug was released within targeted cells, thereby minimizing systemic toxicity and improving treatment outcomes for cancer patients.

Proteolysis Targeting Chimeras (PROTACs)

The compound is integral in synthesizing PROTACs, which induce targeted protein degradation. This approach is particularly promising for treating diseases characterized by dysregulated protein levels.

Case Study :

In vitro studies revealed that PROTACs incorporating this compound showed significantly improved degradation rates of specific target proteins compared to traditional methods. This highlights its potential in developing novel therapeutic strategies .

Bioconjugation Studies

This compound is extensively used in bioconjugation applications due to its ability to form stable linkages with various biomolecules through click chemistry and amide bond formation.

Data Table: Comparison of Bioconjugation Methods

| Method | Description | Advantages |

|---|---|---|

| Click Chemistry | Reaction between propargyl groups and azides | High specificity and stability |

| Amide Bond Formation | Reaction between carboxylic acid and amines | Versatile coupling with various biomolecules |

作用機序

The mechanism of action of Propargyl-PEG7-acid involves its ability to form stable linkages with other molecules through click chemistry and amide bond formation. The propargyl group reacts with azide-bearing compounds to form triazole linkages, while the terminal carboxylic acid reacts with primary amine groups to form amide bonds. These reactions enable the compound to serve as a versatile linker in various applications .

類似化合物との比較

Propargyl-PEG7-acid is unique due to its heterobifunctional nature, allowing it to participate in both click chemistry and amide bond formation. Similar compounds include :

Propargyl-PEG1-acid: A shorter polyethylene glycol derivative with similar functional groups.

Propargyl-PEG6-CH2CH2COOH: Another polyethylene glycol derivative with a slightly different structure.

These similar compounds share functional groups with this compound but differ in the length of the polyethylene glycol chain and specific structural features.

生物活性

Propargyl-PEG7-acid is a bifunctional compound that has garnered attention in chemical biology due to its significant role in bioconjugation and drug delivery systems. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) chain with a propargyl functional group and a terminal carboxylic acid. Its molecular formula is with a molecular weight of approximately 392.44 g/mol. The compound's hydrophilic PEG component enhances solubility in aqueous environments, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.44 g/mol |

| Functional Groups | Propargyl, Carboxylic Acid |

| Purity | >98% |

This compound primarily functions as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The compound facilitates the selective degradation of target proteins through the ubiquitin-proteasome system, thereby influencing various biochemical pathways.

- Linker Functionality : It allows for the conjugation of bioactive molecules to targeting entities, enhancing therapeutic efficacy.

- Click Chemistry : The propargyl group can engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with azide-bearing compounds.

- Amide Bond Formation : The terminal carboxylic acid reacts with primary amines to create stable amide bonds, which are crucial for bioconjugation applications.

Applications

This compound has diverse applications across multiple fields:

- Chemical Biology : Used as a linker in the synthesis of complex biomolecules.

- Drug Development : Integral in the formulation of ADCs and PROTACs for targeted cancer therapies.

- Diagnostics : Facilitates the study of protein interactions and enzyme activities by enabling stable modifications of biomolecules.

1. Application in Antibody-Drug Conjugates (ADCs)

In a study focusing on ADCs, this compound was used to create stable linkages between monoclonal antibodies and cytotoxic drugs. The cleavable nature of the linker ensured that the drug was released within the targeted cells, enhancing therapeutic potency. This application underscores its importance in improving the efficacy of cancer treatments by allowing precise targeting of tumor cells while minimizing systemic toxicity .

2. Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Research has demonstrated that this compound can effectively facilitate the development of PROTACs, which are designed to induce targeted protein degradation. In vitro studies indicated that PROTACs incorporating this linker exhibited enhanced degradation rates for specific target proteins compared to traditional methods. This capability highlights its potential in developing novel therapeutic strategies against diseases characterized by dysregulated protein levels .

3. Bioconjugation Studies

Studies involving this compound have shown its effectiveness in forming stable linkages with various biomolecules through click chemistry and amide bond formation. These interactions are critical for constructing complex biomolecular architectures necessary for advanced therapeutic applications .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-18(19)20/h1H,3-17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXGERMSMMAGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231911 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093154-00-6 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093154-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。